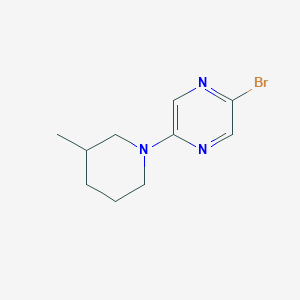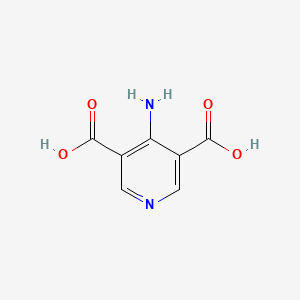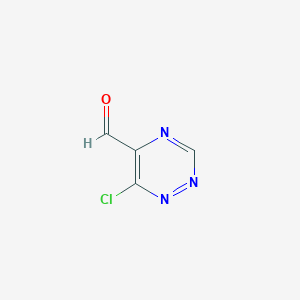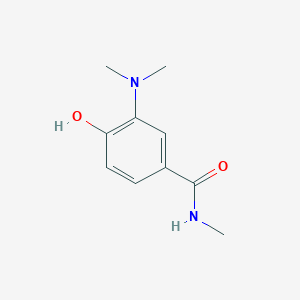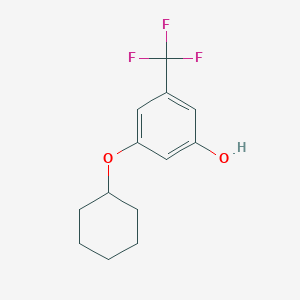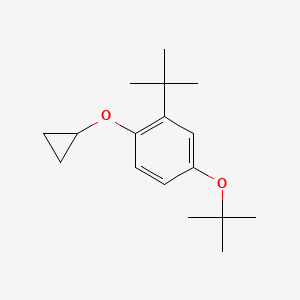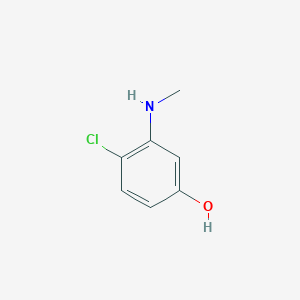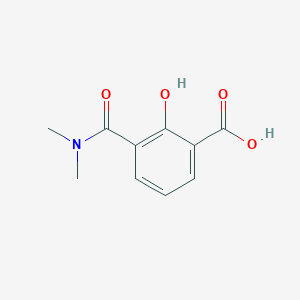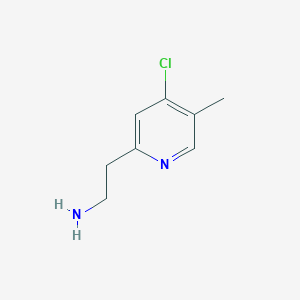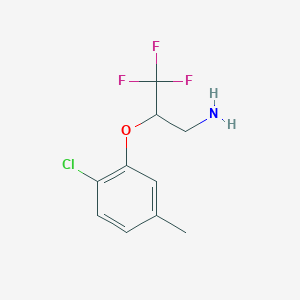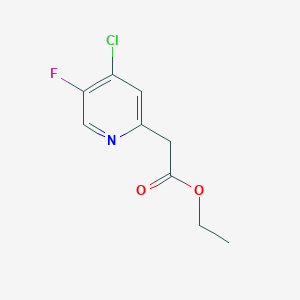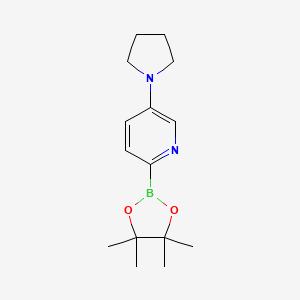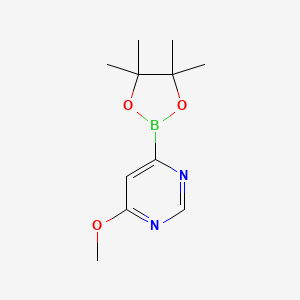
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a dioxaborolane moiety. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of 4-methoxy-6-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and solvents can reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves the formation of boron-carbon bonds through the interaction of the boronic ester with various electrophiles. The dioxaborolane moiety acts as a boron source, which can undergo transmetallation with palladium catalysts to form reactive intermediates. These intermediates can then participate in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine can be compared with other boronic esters, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyrimidine ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the methoxy and pyrimidine substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrimidine ring and the dioxaborolane moiety, which provides specific reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C11H17BN2O3 |
|---|---|
Molekulargewicht |
236.08 g/mol |
IUPAC-Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-9(15-5)14-7-13-8/h6-7H,1-5H3 |
InChI-Schlüssel |
SCDRTMFMGLFMSN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


